N,N-Dipropylaniline chemical properties and structure
N,N-Dipropylaniline chemical properties and structure
An In-depth Technical Guide to N,N-Dipropylaniline: Structure, Properties, and Synthetic Utility
Introduction
N,N-Dipropylaniline (CAS No. 2217-07-4) is a tertiary aromatic amine that serves as a valuable intermediate and building block in organic synthesis.[1][2] As a member of the N,N-dialkylaniline family, its chemical behavior is dictated by the interplay between the electron-rich aromatic ring and the nitrogen atom's lone pair, which is sterically shielded by two n-propyl groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key reactive pathways, grounded in established scientific principles.
Molecular Structure and Identification
N,N-Dipropylaniline consists of a benzene ring substituted with a dipropylamino group. The nitrogen atom is sp² hybridized due to resonance with the aromatic ring, leading to a largely planar geometry around the nitrogen. The two n-propyl chains provide steric bulk and increase the lipophilicity of the molecule compared to its smaller homolog, N,N-dimethylaniline.
Caption: Molecular Structure of N,N-Dipropylaniline.
Table 1: Chemical Identifiers for N,N-Dipropylaniline
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-dipropylaniline[3] |
| CAS Number | 2217-07-4[3][4] |
| Molecular Formula | C₁₂H₁₉N[2][3][5] |
| Molecular Weight | 177.29 g/mol [3][5] |
| InChI | InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3][6] |
| InChIKey | MMFBQHXDINNBMW-UHFFFAOYSA-N[3][6] |
| SMILES | CCCN(CCC)C1=CC=CC=C1[2][3] |
| Synonyms | N-Phenyldipropylamine, Benzenamine, N,N-dipropyl-[1][3][4] |
Physicochemical Properties
N,N-Dipropylaniline is a liquid at room temperature with a characteristic amine odor.[1][7] Its physical properties are summarized below. It is generally immiscible with water but miscible with many organic solvents.[5]
Table 2: Physicochemical Data for N,N-Dipropylaniline
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid (Light orange to Yellow to Green) | [7] |
| Boiling Point | 242 °C (at 760 mmHg) | [5] |
| 112 °C (at 11.3 mmHg) | [7] | |
| Density | 0.918 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.529 | [5][7] |
| Purity | >98.0% (GC) |[1][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of N,N-Dipropylaniline. The following data are compiled from various spectral databases.
Table 3: Key Spectroscopic Data for N,N-Dipropylaniline
| Technique | Key Features and Assignments |
|---|---|
| ¹H NMR | δ ~ 7.18 (m, 2H, meta-protons), δ ~ 6.6 (m, 3H, ortho- & para-protons), δ ~ 3.19 (t, 4H, -N-CH₂ -), δ ~ 1.59 (sextet, 4H, -CH₂-CH₂ -CH₃), δ ~ 0.90 (t, 6H, -CH₃).[6] |
| ¹³C NMR | Aromatic carbons (approx. δ 148, 129, 116, 112 ppm), Aliphatic carbons: -N-C H₂ (approx. δ 51 ppm), -C H₂-CH₃ (approx. δ 20 ppm), -C H₃ (approx. δ 11 ppm). |
| IR Spectroscopy | ~3050 cm⁻¹ (Aromatic C-H stretch), ~2960, 2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (Aromatic C=C stretch), ~1350 cm⁻¹ (C-N stretch).[3] |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 177. Key fragments at m/z = 148 ([M-C₂H₅]⁺, α-cleavage), m/z = 120 ([M-C₄H₉]⁺), and m/z = 106 ([M-C₅H₁₁]⁺).[6] |
Note: ¹³C NMR data are estimated based on typical values for similar structures, as a direct literature source with assignments was not found in the search results.
Synthesis Pathway: N-Alkylation of Aniline
A common and direct method for preparing N,N-dialkylanilines is the direct N-alkylation of aniline with an appropriate alkylating agent. A documented synthesis of N,N-Dipropylaniline involves the reaction of aniline with n-propanol under heat and pressure using an acid catalyst.[8]
Causality Behind Experimental Choices:
-
Catalyst (H₂SO₄ or HCl): The acid protonates the hydroxyl group of n-propanol, converting it into a good leaving group (H₂O) and facilitating nucleophilic attack by the aniline nitrogen.
-
Temperature (245 °C): High temperature is required to overcome the activation energy for both the formation of the carbocation/SN2 transition state and the subsequent alkylation steps.
-
Pressure (600 lb/in²): Elevated pressure is necessary to keep the volatile reactants (especially n-propanol) in the liquid phase at the high reaction temperature, thereby increasing the effective concentration and reaction rate.[8]
-
Mole Ratio (Aniline:n-propanol 1:3): Using an excess of the alkylating agent (n-propanol) drives the reaction equilibrium towards the formation of the di-substituted product over the mono-substituted N-propylaniline.[8]
Caption: General workflow for the synthesis of N,N-Dipropylaniline.
Experimental Protocol: Synthesis from Aniline and n-Propanol
This protocol is a representative procedure based on the conditions reported in the literature.[8]
-
Vessel Preparation: To a high-pressure stainless-steel autoclave, add aniline (1.0 mol), n-propanol (3.0 mol), and concentrated sulfuric acid (0.305 mol) cautiously.
-
Reaction: Seal the autoclave. Begin stirring and heat the mixture to an internal temperature of 245 °C. The pressure will rise; maintain the reaction at this temperature for 2 hours.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Cautiously vent any residual pressure.
-
Workup: Transfer the reaction mixture to a large beaker. Cool the mixture in an ice bath and slowly neutralize it by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~10).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure N,N-Dipropylaniline. The literature suggests a conversion of approximately 45-47% to the desired product under these conditions.[8]
Chemical Reactivity and Applications
The synthetic utility of N,N-Dipropylaniline stems from the high electron density of the aromatic ring, which is strongly activated towards electrophilic aromatic substitution . The dipropylamino group is a powerful ortho-, para-director. Due to the steric hindrance from the two propyl groups, substitution occurs almost exclusively at the para-position.
Formation of Radical Cations
Like other dialkylanilines, N,N-Dipropylaniline can undergo one-electron oxidation to form a stable radical cation.[9] This can be achieved using chemical oxidants (e.g., Cu²⁺) or electrochemical methods. These radical cations are key intermediates in oxidative coupling reactions to form benzidine derivatives or can be trapped by nucleophiles to yield para-substituted products.[9]
Application as a Drug Discovery Intermediate
N,N-dialkylanilines are common structural motifs in medicinal chemistry. The ability to directly and selectively functionalize these compounds is of high value. For instance, modern C-H functionalization strategies can convert N,N-dialkylanilines into N-alkylindoles, a privileged scaffold in drug discovery.[10] While not directly demonstrated for the dipropyl variant in the cited literature, the principle applies, making N,N-Dipropylaniline a potential starting material for complex heterocyclic synthesis.[10][11] It also serves as a building block for dyes and as a catalyst in polymerization processes.[12]
Caption: Workflow for a typical electrophilic substitution reaction.
Representative Protocol: Para-Bromination
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-Dipropylaniline (10 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice bath.
-
Addition: Prepare a solution of bromine (10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Safety and Handling
N,N-Dipropylaniline is classified as an irritant.[7][13] Proper safety precautions are mandatory when handling this chemical.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][13]
-
Precautionary Measures:
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere as it is air-sensitive.[1][7]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][14][15]
Conclusion
N,N-Dipropylaniline is a synthetically versatile tertiary amine whose value lies in its activated aromatic system and its role as a precursor to more complex molecules. A thorough understanding of its spectroscopic properties is key to its identification, while knowledge of its synthesis and reactivity enables its effective use in research and development, particularly in the fields of medicinal chemistry and material science. Proper adherence to safety protocols is essential when working with this compound.
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